1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)urea
Description
This compound is a urea derivative featuring a benzodioxole moiety (1,3-benzodioxol-5-yl group) and a substituted pyrimidine ring. The pyrimidine substituents include a dimethylamino group at position 2 and methyl groups at positions 4 and 4. Such structural features are common in medicinal chemistry, particularly in kinase inhibitors or enzyme modulators, where the urea scaffold serves as a hydrogen-bond donor/acceptor for target binding .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-9-14(10(2)18-15(17-9)21(3)4)20-16(22)19-11-5-6-12-13(7-11)24-8-23-12/h5-7H,8H2,1-4H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEVTVZNNVUPSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)NC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)urea is a member of the benzodioxole family, which has gained attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxicity, potential therapeutic applications, and relevant case studies.
The molecular formula of the compound is with a molecular weight of approximately 302.33 g/mol. The structural characteristics contribute to its pharmacological properties, which are explored in various studies.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 302.33 g/mol |
| CAS Number | 17763-13-2 |
Anticancer Activity
Recent studies have demonstrated that compounds similar to 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)urea exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives of benzodioxole have shown IC50 values indicating their effectiveness in inhibiting cancer cell proliferation.
Cytotoxicity Data
A comparative analysis of cytotoxicity against different cell lines reveals the following IC50 values:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)urea | HCT-116 | 16.19 ± 1.35 |
| Similar Benzodioxole Derivative | MCF-7 | 17.16 ± 1.54 |
| Other Benzodioxole Compounds | Various | < 60.00 |
These findings suggest that the compound may possess anticancer properties , making it a candidate for further research in cancer therapeutics.
Antidiabetic Potential
In addition to its anticancer activity, certain derivatives of benzodioxole have been investigated for their antidiabetic effects . For instance, a study reported that specific benzodioxole carboxamide derivatives displayed potent inhibition of α-amylase, an enzyme involved in carbohydrate metabolism.
Antidiabetic Activity Data
| Compound | α-Amylase Inhibition IC50 (μM) | Effect on Normal Cells (IC50 > μM) |
|---|---|---|
| IIa | 0.85 | >150 |
| IIc | 0.68 | >150 |
These results indicate that these compounds can effectively manage blood glucose levels while exhibiting low toxicity towards normal cells.
Study on Cytotoxicity
In a comprehensive study published in Molecules, researchers synthesized various benzodioxole derivatives and evaluated their cytotoxicity against HCT-116 and MCF-7 cell lines. The study highlighted that certain compounds exhibited significant cytotoxic effects with IC50 values comparable to standard chemotherapeutic agents such as doxorubicin .
Study on Antidiabetic Effects
Another investigation focused on the antidiabetic potential of benzodioxole derivatives in a streptozotocin-induced diabetic mice model. The results showed that specific compounds significantly reduced blood glucose levels, indicating their therapeutic potential in diabetes management .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its substitution pattern on the pyrimidine ring and the benzodioxole group. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Effects on Solubility and Binding: The dimethylamino group in the target compound likely enhances water solubility compared to methoxy or chloro substituents (e.g., Analog 1) due to its basicity .
Benzodioxole Role :
- The unmodified benzodioxole group in the target compound and analogs (e.g., Analog 3) contributes to π-π stacking interactions with aromatic residues in protein targets, a feature critical for kinase inhibition .
Urea vs. Sulfonyl Urea :
- The urea linker in the target compound allows for hydrogen bonding, whereas sulfonyl urea (Analog 2) introduces stronger dipole interactions and acidity, which may affect pharmacokinetics .
Synthetic Accessibility :
- The synthesis of pyrimidinyl ureas typically involves condensation of substituted pyrimidine amines with benzodioxole isocyanates under high-temperature conditions, as seen in analogous protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
